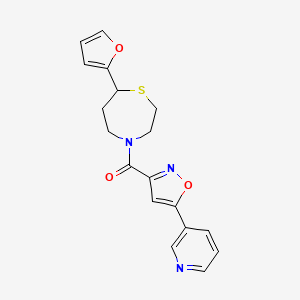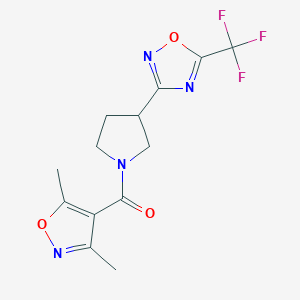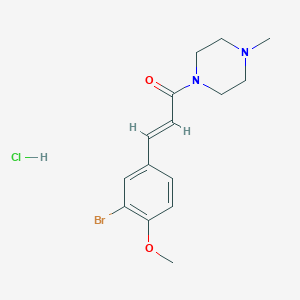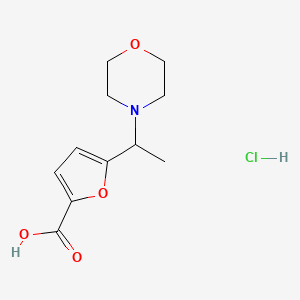
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Experimental and Theoretical Studies on Functionalization Reactions
Research has explored the functionalization reactions of related pyrazole compounds, providing insights into the synthesis and theoretical understanding of their structures. These studies highlight the methods to obtain carboxamide derivatives through reactions involving acid chloride with aminopyridine, showcasing the versatility of pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Microwave-Assisted Synthesis
The use of microwave irradiation has been reported to facilitate the synthesis of pyrazolopyridines, demonstrating an efficient route to obtain these compounds. This method not only speeds up the reaction process but also may enhance the yield, underlining the potential of microwave-assisted synthesis in creating pyrazole and pyridine derivatives with desired functionalities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Biological Evaluation and Applications
Antimicrobial Activities
Some studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. These compounds have been evaluated against various bacterial strains, indicating potential applications as antimicrobial agents. The synthesis of new derivatives based on pyrazole and thiazole moieties has led to compounds exhibiting promising activities, which could pave the way for the development of new antibiotics or antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antituberculosis Activity
Derivatives of pyrazolopyrimidines have shown significant activity against tuberculosis strains, including multi- and extensive drug-resistant Mycobacterium tuberculosis. This highlights the potential of these compounds in contributing to the treatment of tuberculosis, especially given the challenge of drug resistance (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives have also been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) analysis provides insights into the chemical features necessary for biological activity, offering a foundation for the design of more potent compounds for treating cancer and inflammation (Rahmouni et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylthiazole, pyridine-2-carbaldehyde, hydrazine hydrate, and 5-chloronicotinic acid to form the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "pyridine-2-carbaldehyde", "hydrazine hydrate", "5-chloronicotinic acid" ], "Reaction": [ "Step 1: React 2,4-dimethylthiazole with pyridine-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole.", "Step 2: React N-(pyridin-2-ylmethyl)-2,4-dimethylthiazole with hydrazine hydrate in the presence of a suitable solvent to form 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide.", "Step 3: React 3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbohydrazide with 5-chloronicotinic acid in the presence of a suitable solvent and a catalyst to form 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide." ] } | |
CAS-Nummer |
1187634-28-1 |
Molekularformel |
C15H15N5OS |
Molekulargewicht |
313.38 |
IUPAC-Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
InChI-Schlüssel |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)



![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)


![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)

![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)

